9-Acridanone, 3-methoxy-4-(morpholinomethyl)-
Description
The compound 9-Acridanone, 3-methoxy-4-(morpholinomethyl)- features a methoxy group at position 3 and a morpholinomethyl substituent at position 2. The morpholinomethyl group introduces a tertiary amine moiety, which enhances solubility and modulates interactions with biological targets.
Properties
CAS No. |
58324-16-6 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-methoxy-4-(morpholin-4-ylmethyl)-10H-acridin-9-one |
InChI |
InChI=1S/C19H20N2O3/c1-23-17-7-6-14-18(15(17)12-21-8-10-24-11-9-21)20-16-5-3-2-4-13(16)19(14)22/h2-7H,8-12H2,1H3,(H,20,22) |
InChI Key |
CHIBKZGEOGLDIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)CN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with commercially available methyl 4-iodo-2-methoxybenzoate or methyl 4-bromo-2-methoxybenzoate as the aromatic core precursor.
- Copper-catalyzed arylation with phenols or amines introduces diaryl ether or arylamino substituents.
- Selective deprotection of methoxy groups using boron trichloride (BCl3) to yield hydroxy intermediates.
- Conversion of hydroxy groups to triflates (using triflic anhydride and pyridine) facilitates subsequent cross-coupling reactions.
Morpholinomethyl Group Installation
- The morpholinomethyl substituent at the 4-position is introduced by nucleophilic substitution or cross-coupling reactions involving morpholine derivatives.
- Buchwald-Hartwig amination is a preferred method for installing arylamino groups, including morpholinomethyl substituents, due to its high efficiency and tolerance of functional groups.
- The key anthranilate intermediates bearing morpholinomethyl groups undergo cyclization to form the acridone core.
Cyclization to Acridone Core
- Cyclization is generally mediated by strong acids such as Eaton’s acid or polyphosphoric acid (PPA).
- This step converts the anthranilate intermediates into the acridone scaffold, typically yielding the acridone in good to excellent yields.
- Alternative cyclization methods include BF3·Et2O-mediated cyclization, depending on the substrate and desired substitution pattern.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Copper-catalyzed arylation | Phenols, Cu catalyst | Diaryl ether intermediates |
| 2 | Selective deprotection | Boron trichloride (BCl3) | Hydroxy-diaryl ethers |
| 3 | Triflation | Triflic anhydride (Tf2O), pyridine | Triflate intermediates |
| 4 | Buchwald-Hartwig cross-coupling | Morpholine derivatives, Pd catalyst | Anthranilate intermediates with morpholinomethyl substituent |
| 5 | Cyclization | Eaton’s acid or PPA | Acridone core formation |
Yield and Efficiency Data
- The copper-catalyzed arylation and Buchwald-Hartwig amination steps typically provide yields ranging from 60% to over 90%, depending on substrate and conditions.
- Cyclization steps mediated by Eaton’s acid or PPA generally afford acridones in yields between 70% and 90%.
- The overall synthetic route to 9-Acridanone, 3-methoxy-4-(morpholinomethyl)- is efficient and scalable, suitable for medicinal chemistry optimization.
Research Discoveries and Optimization Insights
- Lead optimization studies on acridone derivatives have demonstrated that substitution patterns on the acridone ring significantly influence biological activity and synthetic accessibility.
- The installation of morpholinomethyl groups enhances solubility and biological interactions, making the Buchwald-Hartwig coupling a critical step in the synthetic route.
- Selective deprotection strategies using BCl3 allow for precise functionalization without compromising sensitive groups.
- Cyclization conditions have been optimized to minimize side reactions and maximize yield, with Eaton’s acid proving superior in many cases.
Chemical Reactions Analysis
Types of Reactions
9-Acridanone, 3-methoxy-4-(morpholinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted acridones, dihydroacridones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Acridanone, 3-methoxy-4-(morpholinomethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent dyes and materials for electronic applications.
Mechanism of Action
The mechanism of action of 9-Acridanone, 3-methoxy-4-(morpholinomethyl)- involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their substituents are compared below:
- Substituent Position and Functionality: The 3-methoxy group is common in bioactive acridanones, likely contributing to DNA intercalation or enzyme inhibition . The 4-morpholinomethyl group distinguishes the target compound; morpholine’s cyclic amine enhances solubility and may improve blood-brain barrier penetration compared to alkyl/ether substituents (e.g., 10-ethyl or 1-ethoxy) . Hydrazone derivatives (e.g., RO 15-5458/000) exhibit antiparasitic activity, suggesting that side-chain modifications significantly alter biological targeting .
Physicochemical Properties
- Molecular Weight (MW) and Solubility: 10-Ethyl-9-acridanone (MW 223.27) is smaller and less polar than the target compound (estimated MW ~290–300), which may limit its solubility. The morpholinomethyl group introduces a polar tertiary amine, likely improving aqueous solubility compared to purely alkylated analogues.
Biological Activity
9-Acridanone, 3-methoxy-4-(morpholinomethyl)- is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Formula : C17H18N2O2
Molecular Weight : 286.34 g/mol
Structure : The compound features an acridine core with a methoxy group and a morpholinomethyl side chain, which contributes to its biological properties.
Anticancer Properties
The anticancer potential of acridine derivatives has been widely studied. Research indicates that 9-acridinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of acridine can intercalate DNA, leading to inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
- Cytotoxicity Data : In vitro studies have demonstrated that 9-acridinone derivatives possess IC50 values in the low micromolar range against several cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.33 |
| MCF-7 | 1.56 |
| A549 | 4.85 |
The mechanism through which 9-acridinone exerts its effects involves:
- DNA Intercalation : The planar structure of acridines allows them to intercalate into the DNA helix, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Acridines have been shown to inhibit topoisomerase I and II, leading to increased DNA damage and apoptosis in cancer cells .
Other Biological Activities
In addition to its anticancer properties, 9-acridinone derivatives have been investigated for:
- Antimicrobial Activity : Some studies suggest potential antibacterial and antifungal activities against various pathogens.
- Antimalarial Effects : Recent research has highlighted the efficacy of certain acridone derivatives against malaria parasites, demonstrating their potential as broad-spectrum antimalarial agents .
Case Studies
- Acridine Derivatives Against Cancer
- Antimalarial Efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
